3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

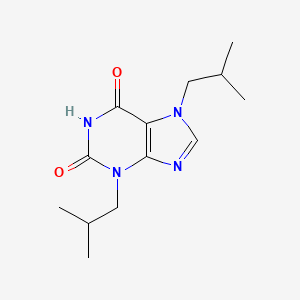

3,7-Bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a bicyclic structure with two ketone groups at positions 2 and 4. The compound features 2-methylpropyl (isobutyl) substituents at positions 3 and 7 of the purine ring. These bulky alkyl groups distinguish it from simpler methyl- or hydrogen-substituted purine-diones, influencing its physicochemical properties and intermolecular interactions. The compound’s molecular formula is C₁₆H₂₄N₄O₂, with a molecular weight of 304.39 g/mol.

Properties

Molecular Formula |

C13H20N4O2 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3,7-bis(2-methylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19) |

InChI Key |

XKHVGGWQNAGVJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with isobutyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction mixture is heated to reflux to ensure complete alkylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, ethanol or methanol as solvents.

Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced purine derivatives.

Substitution: Halogenated purine derivatives.

Scientific Research Applications

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active purines.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the purine-dione scaffold significantly impacts solubility, crystallinity, and molecular interactions. Key analogs include:

Key Observations :

- Branching vs. Chain Length : The isobutyl groups in the target compound introduce steric hindrance, reducing crystal symmetry compared to planar methyl-substituted analogs like theobromine .

- Hydrogen Bonding : Methyl-substituted derivatives (e.g., 1,3,7-trimethyl analog) form stronger O–H⋯O/N hydrogen bonds in co-crystals, while bulkier isobutyl groups favor weaker interactions like C–H⋯O and π–π stacking .

- Lipophilicity : Isobutyl and longer alkyl chains (e.g., butyl/propyl in ) increase logP values, suggesting reduced aqueous solubility compared to methylated derivatives.

Structural and Crystallographic Comparisons

- Planarity: Theobromine and 1,3,7-trimethylpurine-dione exhibit planar purine cores (r.m.s. deviation ≤ 0.040 Å) , whereas the target compound’s isobutyl substituents likely disrupt planarity, analogous to non-planar benzene-1,2,4,5-tetracarboxylic acid co-crystals .

- Crystal Packing : Bulky substituents promote layered supramolecular architectures via van der Waals interactions, contrasting with the dense hydrogen-bonded networks of methylated analogs .

Functional Group Modifications

- Pyrimidine-Dione Analogs : Compounds like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-5-methylpyrimidin-2,4-dione share the dione motif but lack the purine ring’s nitrogen at position 7. This reduces aromaticity and alters electronic properties.

Biological Activity

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential biological activity. The compound's molecular formula is C13H20N4O2, and it has garnered interest due to its possible applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies and research findings.

| Property | Value |

|---|---|

| CAS No. | 730950-15-9 |

| Molecular Formula | C13H20N4O2 |

| Molecular Weight | 264.329 g/mol |

| IUPAC Name | 3,7-bis(2-methylpropyl)purine-2,6-dione |

| Solubility | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular processes. The specific pathways affected depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For instance, a study highlighted its efficacy against Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. A case study involving human cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound at varying concentrations .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it was found to inhibit certain proteases involved in pathogenic processes. This inhibition could potentially lead to therapeutic applications in treating diseases characterized by excessive protease activity .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated that at a concentration of 50 µM, the compound reduced bacterial growth by over 70% compared to untreated controls.

Study 2: Anticancer Activity

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed that doses greater than 25 µM led to a significant decrease in cell proliferation and increased apoptosis markers. Flow cytometry analysis confirmed these findings by demonstrating an increase in sub-G1 phase cells indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.